molecular formula C12H14N2O3S B2838968 3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 942843-60-9

3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

Cat. No.: B2838968
CAS No.: 942843-60-9
M. Wt: 266.32
InChI Key: RRXCZEADZRBEJC-UHFFFAOYSA-N
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Description

3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with trimethyl groups and a propanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the thieno[2,3-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thieno[2,3-d]pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar structural features but lacking the propanoic acid moiety.

    2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine: Another derivative with different methyl substitution patterns.

    Pyrido[2,3-d]pyrimidine: A structurally related compound with a pyridine ring instead of a thiophene ring.

Uniqueness

3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-6-7(2)18-11-10(6)12(17)14(8(3)13-11)5-4-9(15)16/h4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXCZEADZRBEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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